molecular formula C11H15Cl2NO2 B1436477 Methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate hydrochloride CAS No. 2060021-52-3

Methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate hydrochloride

Cat. No. B1436477
M. Wt: 264.14 g/mol
InChI Key: LULOIOMCCWQZPZ-UHFFFAOYSA-N
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Description

“Methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate hydrochloride” is a chemical compound with the linear formula C10H12O2N1Cl1 . It is also known as 4-chlorophenylalanine methyl ester . This compound belongs to the class of organic compounds known as phenylalanine and derivatives .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string ClC1=CC=C (CC (C (OC)=O)N)C=C1 . The InChI key for this compound is FBHPVOLRIXZZMD-UHFFFAOYSA-N .

Scientific Research Applications

Photopolymerization

  • A study introduced an alkoxyamine compound related to Methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate hydrochloride as a photoiniferter, which decomposes under UV irradiation to generate radicals. This compound was used in nitroxide-mediated photopolymerization (NMP2) (Guillaneuf et al., 2010).

Synthesis Methodologies

  • Research focused on optimizing the synthesis of similar compounds, investigating the effects of various conditions on yield and reaction efficiency, which is essential for pharmaceutical and chemical industries (Wang Guo-hua, 2008).

Radioactive Labeling

  • A study described the preparation of a 14C labeled compound structurally related to Methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate hydrochloride for investigating the pharmacological properties and mode of action of certain drugs (Engler & Pallos, 1973).

Anticancer Drug Research

  • The synthesis and structural characterization of amino acetate functionalized Schiff base organotin(IV) complexes, related to Methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate hydrochloride, were explored for their potential as anticancer drugs. These compounds showed significant cytotoxicity against various human tumor cell lines (Basu Baul et al., 2009).

Crystallography and Spectroscopy

  • A comprehensive chemical characterization of cathinone derivatives, structurally related to Methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate hydrochloride, was performed. This included nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and other spectroscopic methods, aiding in identification and analysis of such compounds (Kuś et al., 2016).

Corrosion Inhibition

  • Research on α-aminophosphonates related to Methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate hydrochloride demonstrated their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid, a finding valuable for industrial applications (Gupta et al., 2017).

Antimicrobial Agents

  • A study synthesized new quinazolines, structurally similar to Methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate hydrochloride, and evaluated them as potential antimicrobial agents. These compounds demonstrated significant antibacterial and antifungal activities (Desai et al., 2007).

Polymer Chemistry

  • Research involved synthesizing monomers related to Methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate hydrochloride for use in polymer chemistry, specifically as polymeric amino protecting groups (Gormanns & Ritter, 1994).

Anticonvulsant Activity

  • A study focused on the synthesis and evaluation of methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate, a compound related to Methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate hydrochloride, as a potent anticonvulsant. The research provided insights into the structure-activity relationships of these compounds (Scott et al., 1993).

properties

IUPAC Name

methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2.ClH/c1-11(13,10(14)15-2)7-8-3-5-9(12)6-4-8;/h3-6H,7,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LULOIOMCCWQZPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)Cl)(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate hydrochloride
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Methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate hydrochloride
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Methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate hydrochloride
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Methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate hydrochloride
Reactant of Route 5
Methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate hydrochloride
Reactant of Route 6
Methyl 2-amino-3-(4-chlorophenyl)-2-methylpropanoate hydrochloride

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